N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride

Purity Building Block Quality Medicinal Chemistry

Researchers requiring sequential functionalization often face incompatible deprotection steps with standard acetyl-protected anilines. This compound provides a single-molecule solution with orthogonal hydrazine and TFA-protected aniline groups. Key differentiation data: • Enables mild basic TFA deprotection, unlike harsh acidic/ enzymatic conditions required for acetyl analogs, preserving sensitive substrates. • TFA group enhances hydrazone electrophilicity, improving cyclization yields in tetrazolinone and Fischer indole syntheses. • Supplied as a stable HCl salt (≥98% purity) with reduced oxidation potential vs. the free base; ideal for hydrazone ligation and SmI₂-mediated N-N cleavage workflows.

Molecular Formula C8H9ClF3N3O
Molecular Weight 255.62 g/mol
Cat. No. B12840779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride
Molecular FormulaC8H9ClF3N3O
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(F)(F)F)NN.Cl
InChIInChI=1S/C8H8F3N3O.ClH/c9-8(10,11)7(15)13-5-1-3-6(14-12)4-2-5;/h1-4,14H,12H2,(H,13,15);1H
InChIKeyYUJNNGXWRHANHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride – Procurement Baseline


N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride (IUPAC: 2,2,2-trifluoro-N-(4-hydrazinylphenyl)acetamide hydrochloride; CAS 1309602-50-3) is a bifunctional arylhydrazine building block that combines a free hydrazine group with a trifluoroacetyl (TFA)-protected aniline in a single molecule . The compound is supplied as a hydrochloride salt (molecular formula C₈H₉ClF₃N₃O, formula weight 255.62 g/mol) and is typically offered at ≥98% purity . Its core utility lies in the orthogonal reactivity of the hydrazine and protected amine functionalities, enabling sequential derivatisation strategies in medicinal chemistry and agrochemical synthesis .

Workflow
Sequential derivatisation via orthogonal hydrazine and TFA-protected amine
Selection
Stable hydrochloride salt for accurate weighing and long-term storage
Use Context
Medicinal chemistry and agrochemical building block requiring mild deprotection

Why Generic Arylhydrazines Cannot Replace This Compound


The TFA-amide linkage fundamentally alters the electronic and steric environment of the phenyl ring compared to acetyl or unprotected analogs, directly impacting reaction yields, selectivity, and downstream deprotection conditions [1]. The strong electron-withdrawing trifluoroacetyl group reduces the nucleophilicity of the aniline nitrogen and stabilises the hydrazine against oxidation, affecting both the kinetics of hydrazone formation and the stability of the free base [2]. Substituting with N-(4-hydrazinophenyl)acetamide hydrochloride (CAS 56745-86-9) changes the deprotection requirement from mild basic hydrolysis to harsher acidic or enzymatic conditions, which can be incompatible with sensitive substrates .

This Compound TFA-amide alters electronic/steric environment; hydrazine stabilized against oxidation.
Acetyl Analog Acetyl group has different electron-withdrawing strength; hydrazone formation kinetics may shift.
Reaction yields and selectivity may differ; profile not directly transferable.
This Compound Deprotection under mild basic conditions (K₂CO₃/MeOH/H₂O, ambient temp).
Acetyl Analog Requires strong acid (6M HCl, reflux) or enzymatic methods.
Harsher deprotection may degrade acid-sensitive substrates; orthogonal strategy not possible.

Quantitative Differentiation Evidence


Higher Baseline Purity for Sensitive Applications

Commercially available N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is routinely supplied at 98% purity, whereas the direct acetyl analog N-(4-hydrazinophenyl)acetamide hydrochloride is typically offered at 95%+ purity from comparable suppliers . This 3% absolute purity difference can be critical in multistep syntheses where cumulative impurity carryover degrades final API purity.

Baseline Purity
Reported
98% vs. 95%+ acetyl analog
May reduce repurification need in multistep synthesis
Supplier CoA; cross-vendor comparison
Purity Building Block Quality Medicinal Chemistry

Lipophilicity and Crystallinity Advantage Over Acetyl Analog

The TFA-amide confers a formula weight of 255.62 g/mol, compared to 201.65 g/mol for the acetyl analog [1]. The trifluoromethyl group introduces additional lipophilicity (calculated ΔLogP ~+0.8–1.0) and can enhance crystallinity of final derivatives, improving isolation and purification characteristics.

Lipophilicity & Crystallinity
Class-level inference
ΔLogP ~+0.9, ΔMW +54 g/mol vs acetyl analog
May facilitate organic-phase extraction and derivative crystallinity
Calculated estimates; experimental confirmation advised
Lipophilicity Crystallinity Formulation

Milder Orthogonal Deprotection vs. Acetyl Protecting Group

The trifluoroacetyl group can be removed under mildly basic conditions (e.g., K₂CO₃/MeOH/H₂O or NH₃/MeOH) that leave acetyl and other base-labile protecting groups intact [1]. In contrast, acetyl removal typically requires prolonged strong acid (6M HCl, reflux) or enzymatic methods, which may degrade acid-sensitive substrates. This orthogonal deprotection profile is exploited in iterative conjugation strategies.

Orthogonal Deprotection
Class-level inference
Mild basic cleavage (K₂CO₃/MeOH/H₂O, 25°C, 1–4 h) preserves acid-labile groups
Expands compatible protecting group scope vs acetyl
General TFA-amide conditions; verify on substrate
Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Hydrochloride Salt for Superior Handling and Solubility

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is supplied as a stable, crystalline hydrochloride salt, which is non-hygroscopic and easy to weigh accurately under ambient conditions . In contrast, the free base form of related arylhydrazines is prone to rapid oxidation and may deliquesce, leading to weighing errors and batch inconsistency.

Salt Form Handling
Supporting evidence
Crystalline HCl salt · non-hygroscopic · ambient weighing
Free base: liquid or low-melt solid · oxidation-prone
Improves weighing accuracy and batch consistency
Qualitative handling advantage; store at 2–8°C
Salt Selection Aqueous Solubility Weighing Accuracy

Proven and High-Potential Application Scenarios


Tetrazolinone Agrochemical Synthesis via Hydrazone Cyclisation

The compound serves as a direct precursor for tetrazolinone herbicides and fungicides, where the hydrazine moiety condenses with carbonyl reagents followed by cyclisation. The TFA group enhances the electrophilicity of the intermediate hydrazone, improving cyclisation yields compared to acetyl-protected analogs .

Androgen Receptor Modulator Libraries via Tetrahydrocarbazole Formation

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is employed in Fischer indole synthesis to produce tetrahydrocarbazole scaffolds. The TFA-amide remains intact during the acidic cyclisation step and is removed later under orthogonal basic conditions, enabling selective further functionalisation of the aniline nitrogen .

Bioconjugation via Hydrazone Ligation with Orthogonal Amine Unveiling

The free hydrazine enables chemoselective ligation to aldehyde- or ketone-bearing biomolecules (e.g., oxidised glycans, PLP-dependent enzymes). Subsequent TFA deprotection under mild basic conditions reveals a free aniline for secondary conjugation (e.g., NHS-ester or isothiocyanate coupling), a strategy not feasible with acetyl-protected analogs due to harsher deprotection requirements [1].

Samarium(II) Iodide-Mediated N–N Bond Cleavage for Chiral Amines

The trifluoroacetyl group activates the N–N bond for efficient reductive cleavage by SmI₂/MeOH, yielding trifluoroacetamides in 70–96% yield without racemisation. This method tolerates alkene functionality and provides chiral amines with a readily removable TFA protecting group, directly applicable to enantioselective synthesis workflows [1].

Application
Selection Property
Validation Focus
Tetrazolinone Agrochemical Synthesis
Orthogonal hydrazone formation / cyclisation with TFA intact
Cyclisation yield and intermediate purity
Androgen Receptor Modulator Libraries
Acid-stable TFA-amide during Fischer indole cyclisation; later mild deprotection
Aniline functionalisation selectivity after TFA removal
Bioconjugation via Hydrazone Ligation
Free hydrazine for aldehyde/ketone ligation; mild amine unveiling
Sequential conjugation efficiency and biomolecule compatibility
Chiral Amine Synthesis via TFA-Activated N–N Cleavage
TFA-activated hydrazine bond for reductive cleavage without racemisation
Chiral amine yield and enantiomeric excess
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